Natriumtetrakis(4-fluorphenyl)borat

Übersicht

Beschreibung

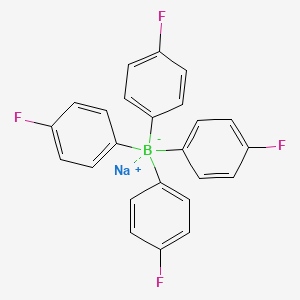

Sodium Tetrakis(4-fluorophenyl)borate is a reagent used for the two-phase titration of nonionic surfactants in the presence of anionic surfactants . It is the sodium salt derivative of tetraphenylborate (TPB) .

Molecular Structure Analysis

The linear formula of Sodium Tetrakis(4-fluorophenyl)borate is (FC6H4)4BNa·2H2O . Its molecular weight is 450.21 . The SMILES string representation is O.O.[Na+].Fc1ccc(cc1)B-cc2)(c3ccc(F)cc3)c4ccc(F)cc4 .Chemical Reactions Analysis

The specific chemical reactions involving Sodium Tetrakis(4-fluorophenyl)borate are not detailed in the search results. It is used as a reagent for the two-phase titration of nonionic surfactants .Wissenschaftliche Forschungsanwendungen

Natriumtetrakis(4-fluorphenyl)borat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Kationenaustausch in der Nanopartikel-Synthese: this compound-Dihydrat wird als Kationenaustauscher bei der Synthese von organischen Pseudoisocyanin-Nanopartikeln verwendet, die aufgrund ihrer einzigartigen optischen Eigenschaften potenzielle Anwendungen in der Photovoltaik und Optoelektronik haben .

Polymere Membransensoren: Diese Verbindung dient als integraler Bestandteil bei der Entwicklung polymerer Membransensoren. Diese Sensoren sind entscheidend für die Detektion verschiedener Ionen und Moleküle, was erhebliche Auswirkungen auf die Umweltüberwachung und medizinische Diagnostik hat .

Dotiermittel für Kalium-selektive Membranen: Es fungiert als Dotiermittel für Valinomycin-basierte Kalium-selektive Membranen. Diese Membranen sind essentiell für die Kaliumionendetektion, die in zahlreichen biologischen und chemischen Prozessen von entscheidender Bedeutung ist .

Desorption von Cäsiumionen: Die Verbindung wird auf ihre Fähigkeit untersucht, Cs+-Ionen aus A-Typ-Zeolith zu desorbieren, einem Bodenmineral, das Cäsium stark adsorbiert. Diese Anwendung ist besonders relevant für die Sanierung von Umweltverschmutzungen, insbesondere in Gebieten, die mit radioaktiven Isotopen kontaminiert sind .

Zweiphasen-Titration von Tensiden: Es wird als Reagenz für die Zweiphasen-Titration von nichtionischen Tensiden in Gegenwart von anionischen Tensiden verwendet. Diese Anwendung ist wichtig im Bereich der analytischen Chemie, wo präzise Messungen der Tensidkonzentrationen erforderlich sind .

Wirkmechanismus

Target of Action

Sodium Tetrakis(4-fluorophenyl)borate primarily targets nonionic surfactants . These surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

The compound interacts with its targets through a process known as two-phase titration . In this process, Sodium Tetrakis(4-fluorophenyl)borate is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants .

Biochemical Pathways

It’s known that the compound plays a role in thedetection and quantification of nonionic surfactants .

Result of Action

The primary result of Sodium Tetrakis(4-fluorophenyl)borate’s action is the quantification of nonionic surfactants . This allows for the measurement and analysis of these surfactants in various applications, such as in the creation of detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Action Environment

The action of Sodium Tetrakis(4-fluorophenyl)borate can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can potentially affect its stability and efficacy. Therefore, it’s recommended to store the compound in a cool, dry, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

Sodium Tetrakis(4-fluorophenyl)borate plays a significant role in biochemical reactions, particularly in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . It interacts with enzymes and proteins involved in these measurements, enhancing the sensitivity and accuracy of the sensors. The compound’s interaction with biomolecules is primarily ionic, facilitating the selective detection of specific ions in complex biological matrices .

Cellular Effects

Sodium Tetrakis(4-fluorophenyl)borate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of ion-selective electrodes, which are used to measure ion concentrations in cells . This compound can modulate cell signaling pathways by altering the ionic environment, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, Sodium Tetrakis(4-fluorophenyl)borate exerts its effects through ionic interactions with biomolecules. It acts as a cation exchanger, facilitating the selective binding of specific ions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific ions involved. Additionally, the compound can influence gene expression by altering the ionic balance within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Tetrakis(4-fluorophenyl)borate can change over time due to its stability and degradation properties. The compound is hygroscopic and should be stored under controlled conditions to maintain its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies involving ion-selective electrodes .

Dosage Effects in Animal Models

The effects of Sodium Tetrakis(4-fluorophenyl)borate vary with different dosages in animal models. At lower doses, the compound can enhance the sensitivity of ion-selective electrodes without causing adverse effects . At higher doses, it may exhibit toxic effects, including skin and eye irritation . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

Sodium Tetrakis(4-fluorophenyl)borate is involved in metabolic pathways related to ion exchange and detection. It interacts with enzymes and cofactors that facilitate the selective binding of specific ions . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .

Transport and Distribution

Within cells and tissues, Sodium Tetrakis(4-fluorophenyl)borate is transported and distributed through ionic interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its efficacy in biochemical applications .

Subcellular Localization

Sodium Tetrakis(4-fluorophenyl)borate is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its function in ion-selective electrodes and other biochemical applications .

Eigenschaften

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCUEWMHZQGOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BF4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948641 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25776-12-9 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Tetrakis(4-fluorophenyl)borate Hydrate [Precipitation reagent for Cs and titrimetric reagent for nonionic surfactants] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Sodium tetrakis(4-fluorophenyl)borate acts as an ion-pairing reagent due to its bulky, negatively charged tetrakis(4-fluorophenyl)borate anion. This anion readily forms complexes with cationic species.

- Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, it extracts quaternary ammonium salts (R4N+) and protonated aromatic amines (R3NH+) into organic solvents []. This extraction facilitates their separation and quantification from complex mixtures.

- Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, sodium tetrakis(4-fluorophenyl)borate disrupts the attachment of band 3 protein to the spectrin cytoskeleton []. This disruption is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.

A:

ANone: The provided abstracts do not focus on catalytic properties of Sodium tetrakis(4-fluorophenyl)borate. Its primary role in these studies is as an analytical reagent or a tool to investigate biomolecular interactions.

ANone: The abstracts do not provide information regarding computational studies or QSAR models for sodium tetrakis(4-fluorophenyl)borate.

ANone: While the provided abstracts don't delve into detailed SAR studies, the presence of fluorine atoms on the phenyl rings is significant. Fluorine's electronegativity influences the electron density of the borate anion, impacting its interaction strength with cations. Comparing sodium tetrakis(4-fluorophenyl)borate to its non-fluorinated counterpart (sodium tetraphenylborate) in similar applications could offer SAR insights.

ANone: Specific data on stability under various conditions and formulation strategies are not detailed in the abstracts.

ANone: The provided research primarily focuses on analytical applications and material properties of Sodium tetrakis(4-fluorophenyl)borate. Information regarding SHE regulations, pharmacokinetics, toxicology, or other pharmacological aspects is not discussed.

ANone: Yes, the research highlights cross-disciplinary applications of Sodium tetrakis(4-fluorophenyl)borate :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)